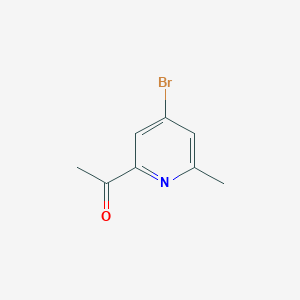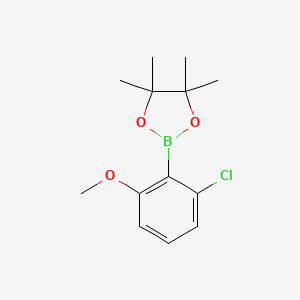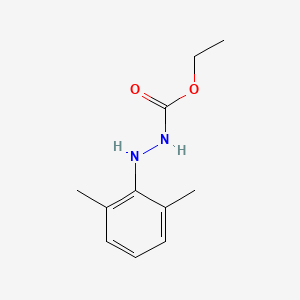
1-Ethynyl-2,4,5-trifluorobenzene
Übersicht
Beschreibung
1-Ethynyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 2, 4, and 5, and one hydrogen atom is replaced by an ethynyl group at position 1
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: Its derivatives are studied for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic components
Biochemische Analyse
Biochemical Properties
1-Ethynyl-2,4,5-trifluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can participate in covalent bonding with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Studies have shown that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s interaction with cell membrane proteins can alter membrane fluidity and permeability, impacting nutrient and ion transport. In cancer cell lines, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The ethynyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The trifluoromethyl groups can enhance the compound’s binding affinity to hydrophobic regions of proteins, stabilizing the enzyme-inhibitor complex. This compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing substrate access and subsequent metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of enzyme activity and alterations in cellular metabolism. In vivo studies have indicated that the compound can accumulate in tissues over time, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the inhibition of essential metabolic enzymes. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can be metabolized to reactive intermediates that can covalently bind to proteins and DNA, leading to potential toxic effects. Additionally, the compound’s metabolism can affect the levels of endogenous metabolites, altering metabolic flux and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its intracellular localization. The distribution of this compound can vary depending on tissue type, with higher accumulation observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the mitochondria, where it can affect oxidative phosphorylation. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its activity and function .
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-2,4,5-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,4,5-trifluorobenzene followed by a Sonogashira coupling reaction with acetylene . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
1-Ethynyl-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: It can undergo coupling reactions such as the Sonogashira coupling to form larger aromatic systems.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 1-Ethynyl-2,4,5-trifluorobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2,4,5-trifluorobenzene can be compared with other fluorinated benzene derivatives such as:
- 1-Bromo-2,4,5-trifluorobenzene
- 1,3,5-Trifluorobenzene
- 1,2,4-Trifluorobenzene
These compounds share similar structural features but differ in their reactivity and applications. The presence of the ethynyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various synthetic applications .
Eigenschaften
IUPAC Name |
1-ethynyl-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHMVIJBUJEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
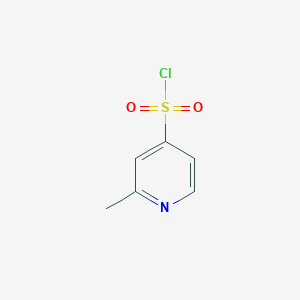

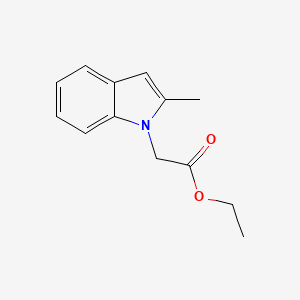
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)

